4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a tetrahydrothienopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole typically involves the formation of the triazole ring followed by its fusion with the tetrahydrothienopyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a thioamide and a hydrazine derivative, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The triazole moiety is known for its ability to bind to enzymes and receptors, which can lead to therapeutic effects .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and reactivity .
Mechanism of Action
The mechanism of action of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. This compound can also interact with cellular receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
5-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-2-furaldehyde: This compound features a similar triazole ring but differs in its overall structure and reactivity.
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: Another compound with a triazole ring, used in different applications.
Uniqueness
The uniqueness of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(4-methyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14-8-12-13-11(14)7-15-4-2-10-9(6-15)3-5-16-10/h3,5,8H,2,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNHCYQZUXILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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